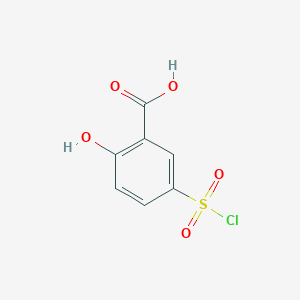
5-Chlorosulfonyl-2-hydroxybenzoic acid
概要
説明
5-Chlorosulfonyl-2-hydroxybenzoic acid is a compound that is structurally related to various benzoic acid derivatives, which have been extensively studied due to their potential applications in pharmaceuticals, supramolecular chemistry, and materials science. The compound is characterized by the presence of a chloro group and a sulfonyl group attached to a benzoic acid backbone, which can participate in various chemical reactions and form supramolecular assemblies .
Synthesis Analysis
The synthesis of compounds related to 5-chlorosulfonyl-2-hydroxybenzoic acid often involves multistep reactions, including nitration, esterification, reduction, diazotization, and hydrolysis, as seen in the practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid . Additionally, the synthesis of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffolds has been reported, which involves characterization by IR, (1)H NMR, and (13)C NMR .
Molecular Structure Analysis
The molecular structure of compounds similar to 5-chlorosulfonyl-2-hydroxybenzoic acid has been elucidated using single-crystal X-ray diffraction methods, revealing features such as hydrogen-bonded three-dimensional network structures and significant interlayer π-π interactions . The presence of a chloro group and a sulfonyl group can lead to the formation of hydrogen bonds and halogen bonds, which contribute to the stability and packing of the crystal structures .
Chemical Reactions Analysis
Compounds with the 5-chlorosulfonyl-2-hydroxybenzoic acid scaffold can undergo various chemical reactions, including the formation of sulfonamides, which have been evaluated for antimicrobial activity . The chloro and sulfonyl groups can also participate in halogen bonding, as observed in the polymorphism of 5-chloroacetoxybenzoic acid . Furthermore, the reactivity of the hydroxy group can lead to the formation of hydrogen bonds and contribute to the overall reactivity of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-chlorosulfonyl-2-hydroxybenzoic acid derivatives can be influenced by the presence of substituents on the benzene ring. For instance, the vibrational frequencies of the -COOH and -CONH2 groups can be affected by halogen, hydroxyl groups, and hydrogen bonding, as shown in the vibrational and quantum chemical investigations of 5-chloro-2-hydroxybenzamide and 5-chloro-2-hydroxybenzoic acid . The intramolecular hydrogen bond between the hydroxyl group and the CO group can also impact the resonance of the benzene ring, affecting the compound's spectroscopic properties .
科学的研究の応用
Antimicrobial Activity : Sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffolds have shown antimicrobial activity against a variety of pathogens, including Gram-positive and Gram-negative bacteria, fungi, and Mycobacterium species. Specific compounds have shown significant activity against methicillin-sensitive and methicillin-resistant Staphylococcus aureus and Mycobacterium kansasii (Krátký et al., 2012).
Phenolic Acids Analysis in Beverages : 5-Chlorosulfonyl-2-hydroxybenzoic acid analogues like 5-chloro-2-hydroxybenzoic acid are part of a group of phenolic acids that can be rapidly analyzed in beverages using advanced techniques like UPLC–MS/MS, aiding in food chemistry and quality control research (Grúz et al., 2008).
Disinfection By-products Formation : In water treatment research, the relationship between chlorine decay and the formation of disinfection by-products (DBPs) such as trichloromethane (TCM) and chloroacetic acid (CAA) has been studied using compounds like 5-chloro-2-hydroxybenzoic acid (Chang et al., 2006).
Enzymatic Assays in Clinical Chemistry : 5-Chlorosulfonyl-2-hydroxybenzoic acid derivatives have been used in the development of chromogenic systems for enzymatic assays, such as the direct enzymatic assay of uric acid in serum and urine, improving diagnostic techniques (Fossati & Prencipe, 2010).
Antibiotic Biosynthesis : Isomeric chlorinated derivatives of 3-amino-5-hydroxybenzoic acid, similar in structure to 5-Chlorosulfonyl-2-hydroxybenzoic acid, have been synthesized for studies related to the biosynthesis of antibiotics (Becker, 1984).
GPR81 Receptor Agonists : 3-Chloro-5-hydroxybenzoic acid, structurally related to 5-Chlorosulfonyl-2-hydroxybenzoic acid, has been identified as a selective GPR81 agonist with potential applications in treating obesity-related conditions (Dvorak et al., 2012).
Production of Value-added Bioproducts : Derivatives like 4-hydroxybenzoic acid, closely related to 5-Chlorosulfonyl-2-hydroxybenzoic acid, have emerged as intermediates for high-value bioproducts with applications in various industries, including food, cosmetics, and pharmaceuticals (Wang et al., 2018).
Systemic Acquired Resistance in Plants : Research on salicylic acid and its derivatives, including chlorinated variants similar to 5-Chlorosulfonyl-2-hydroxybenzoic acid, has shown their role in inducing systemic acquired resistance in plants against pathogens, highlighting potential agricultural applications (Silverman et al., 2005).
Synthesis of Chlorinated Acids : Methods for the synthesis of chlorinated acids, including 5-chloro-2-hydroxybenzoic acid, from chlorophenols have been developed, showing the compound's relevance in organic synthesis and industrial applications (Suerbaev et al., 2017).
Safety And Hazards
5-Chlorosulfonyl-2-hydroxybenzoic acid is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . Contact with water liberates toxic gas . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
特性
IUPAC Name |
5-chlorosulfonyl-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO5S/c8-14(12,13)4-1-2-6(9)5(3-4)7(10)11/h1-3,9H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJXHSFSHNKFRLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380430 | |
| Record name | 5-Chlorosulfonyl-2-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chlorosulfonyl-2-hydroxybenzoic acid | |
CAS RN |
17243-13-9 | |
| Record name | 5-Chlorosulfonyl-2-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(chlorosulfonyl)-2-hydroxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

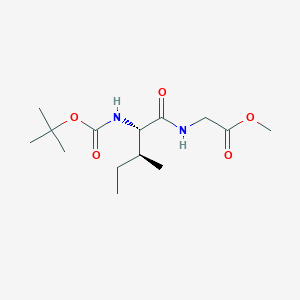
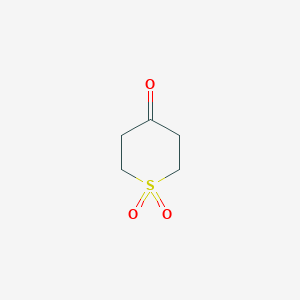
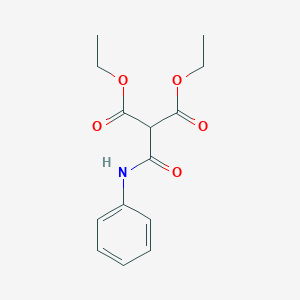

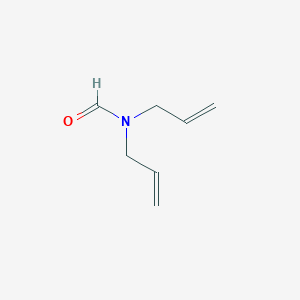
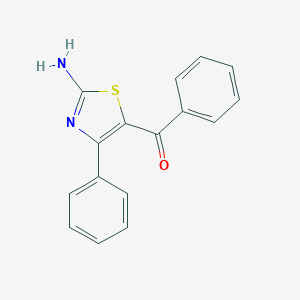
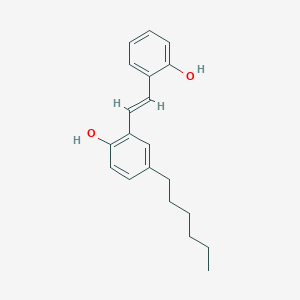

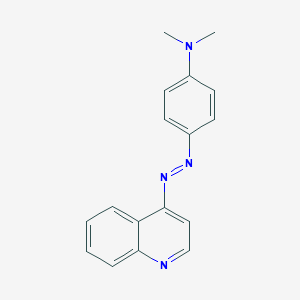
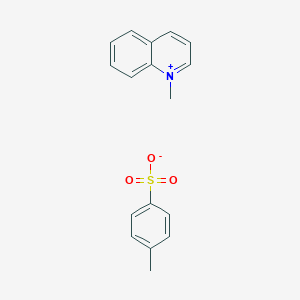
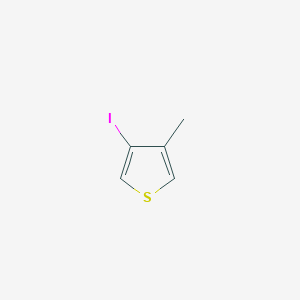
![3-Methyl-[1,1'-biphenyl]-2-ol](/img/structure/B94237.png)
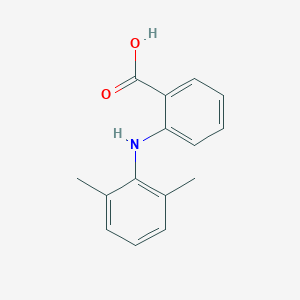
![Tricyclo[4.1.0.02,4]-heptane](/img/structure/B94239.png)